4-[1-(3,4-Dimethoxybenzyl)piperidin-4-yl]-2,6-dimethylmorpholine
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Overview
Description
4-[1-(3,4-Dimethoxybenzyl)piperidin-4-yl]-2,6-dimethylmorpholine is a complex organic compound that features a piperidine ring conjugated to a benzyl group and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(3,4-Dimethoxybenzyl)piperidin-4-yl]-2,6-dimethylmorpholine typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, often involving reductive amination or other cyclization reactions.
Attachment of the Benzyl Group: The benzyl group is introduced via nucleophilic substitution reactions, where a benzyl halide reacts with the piperidine derivative.
Formation of the Morpholine Ring: The morpholine ring is typically formed through the reaction of diethanolamine with appropriate alkylating agents.
Final Coupling: The final step involves coupling the piperidine and morpholine derivatives under conditions that promote the formation of the desired product, often using catalysts and specific solvents to optimize yield.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for cost, yield, and safety. This might include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification processes to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the piperidine ring or the benzyl group, potentially leading to the formation of secondary amines or reduced benzyl derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position, where halides or other leaving groups can be replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Quinone derivatives and other oxidized products.
Reduction: Secondary amines and reduced benzyl derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-[1-(3,4-Dimethoxybenzyl)piperidin-4-yl]-2,6-dimethylmorpholine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological pathways.
Biological Research: The compound is used in studies involving receptor binding and neurotransmitter modulation.
Industrial Chemistry: It serves as an intermediate in the synthesis of more complex molecules used in various industrial applications.
Mechanism of Action
The mechanism of action of 4-[1-(3,4-Dimethoxybenzyl)piperidin-4-yl]-2,6-dimethylmorpholine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing cellular signaling pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(3,4-Dimethoxybenzyl)piperidine: Shares the benzyl and piperidine components but lacks the morpholine ring.
2,6-Dimethylmorpholine: Contains the morpholine ring but lacks the piperidine and benzyl components.
N-Benzylpiperidine Derivatives: Compounds with similar piperidine and benzyl structures but different substituents.
Uniqueness
4-[1-(3,4-Dimethoxybenzyl)piperidin-4-yl]-2,6-dimethylmorpholine is unique due to the combination of its structural components, which confer specific chemical and biological properties. The presence of both the piperidine and morpholine rings, along with the dimethoxybenzyl group, allows for a diverse range of interactions and applications that are not possible with simpler analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
Molecular Formula |
C20H32N2O3 |
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Molecular Weight |
348.5 g/mol |
IUPAC Name |
4-[1-[(3,4-dimethoxyphenyl)methyl]piperidin-4-yl]-2,6-dimethylmorpholine |
InChI |
InChI=1S/C20H32N2O3/c1-15-12-22(13-16(2)25-15)18-7-9-21(10-8-18)14-17-5-6-19(23-3)20(11-17)24-4/h5-6,11,15-16,18H,7-10,12-14H2,1-4H3 |
InChI Key |
YODNBRNXOMARSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)C2CCN(CC2)CC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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